Biocatalytic Enantioselectivity: Engineered KRED Achieves >99% ee vs. Wild-Type Baseline
The procurement value of (R)-tetrahydrothiophen-3-ol is directly linked to manufacturing technology that achieves enantiomeric excess (ee) exceeding 99%. A wild-type ketoreductase (KRED) initially reduced the nearly symmetric substrate tetrahydrothiophene-3-one with only 63% ee, an unacceptable level for pharmaceutical intermediate use [1]. Through directed evolution, an engineered KRED variant was developed that achieves 99.3% ee for the (R)-enantiomer, a 36% absolute increase in enantioselectivity [1]. This biocatalytic process has been validated at 100 kg scale, demonstrating industrial feasibility [1].
| Evidence Dimension | Enantiomeric excess (ee) of reduction product |
|---|---|
| Target Compound Data | 99.3% ee |
| Comparator Or Baseline | Wild-type KRED: 63% ee |
| Quantified Difference | Absolute increase of 36.3 percentage points; 1.58-fold improvement |
| Conditions | Biocatalytic reduction of tetrahydrothiophene-3-one; enzyme evolution technologies |
Why This Matters
Suppliers utilizing this engineered KRED technology can consistently deliver material with >99% ee, which is required for downstream pharmaceutical applications; material from conventional resolution or low-selectivity processes is unsuitable.
- [1] Liang, J., Mundorff, E. C., Voladri, R., et al. Highly Enantioselective Reduction of a Small Heterocyclic Ketone: Biocatalytic Reduction of Tetrahydrothiophene-3-one to the Corresponding (R)-Alcohol. Organic Process Research & Development, 2010, 14 (1), 188-192. View Source
